6-Bromo-7-methyloxazolo[5,4-b]pyridine
Description
Structure
2D Structure
Properties
IUPAC Name |
6-bromo-7-methyl-[1,3]oxazolo[5,4-b]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrN2O/c1-4-5(8)2-9-7-6(4)10-3-11-7/h2-3H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YXFZMDPHFPADRA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=NC=C1Br)OC=N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The primary synthetic approach to 6-Bromo-7-methyloxazolo[5,4-b]pyridine involves the cyclization of 2-amino-6-bromo-3-hydroxypyridine with triethyl orthoacetate under acidic catalysis. This method is well-documented with reproducible yields and purification protocols.
| Step | Reagents & Conditions | Description | Yield | Notes |
|---|---|---|---|---|
| 1 | 2-amino-6-bromo-3-hydroxypyridine (20 g, 106 mmol), triethyl orthoacetate (22 mL), p-toluenesulfonic acid monohydrate (0.05 g), 130°C, 1 hour | Stirring the amino-hydroxy pyridine with triethyl orthoacetate and acid catalyst induces cyclization to form the oxazolo[5,4-b]pyridine ring system. | ~95% (19 g) | Reaction mixture diluted with ethyl acetate, washed with water, dried over MgSO4, filtered, and concentrated. Purification via crystallization from ethanol yields yellow-orange crystals. Mass spectrum confirms molecular ion peaks at MH+ 213.2 and 215.2 Da. |
This method is adapted from ALTANA Pharma AG patent WO2007/45622 and other literature sources, confirming its robustness and scalability.
Alternative Cyclization Approaches
Some literature reports the use of microwave-assisted cyclization of 3-amino-5-bromopyridin-2-ol with trimethyl orthoacetate at 120°C for 2 hours, providing an efficient and rapid synthesis route. This approach is particularly useful for laboratory-scale synthesis and offers potential for industrial scale-up with optimization.
Post-Synthesis Functionalization and Derivatization
The bromine substituent at the 6-position of the oxazolo[5,4-b]pyridine core allows for further chemical transformations, expanding the compound's utility in medicinal chemistry and material science.
Detailed Experimental Examples
Example A1: Cyclization to 6-Bromo-2-methyloxazolo[4,5-b]pyridine
- A solution of 20 g (106 mmol) 2-amino-6-bromo-3-hydroxypyridine and 0.05 g p-toluenesulfonic acid monohydrate in 22 mL triethyl orthoacetate is stirred at 130°C for 1 hour.
- After cooling, the mixture is diluted with ethyl acetate and extracted with water.
- The organic phase is dried over MgSO4, filtered, and concentrated.
- Crystallization from ethanol yields 19 g of yellow-orange crystals.
- Mass spectrometry confirms the product with MH+ peaks at 213.2 and 215.2 Da.
Example A2: Formation of Vinyl Derivative
- 4-methoxy-pyridine-2-aldehyde (1.46 g, 10.6 mmol) and 6-bromo-2-methyl-oxazolo[4,5-b]pyridine (6.0 g, 28.3 mmol) are dissolved in tert-butanol and tetrahydrofuran.
- The solution is cooled to -50°C, and potassium tert-butylate (1.55 g in THF) is added slowly.
- After stirring for 1 hour and warming to room temperature, the mixture is worked up with saturated NaHCO3 and extracted.
- Purification by silica gel chromatography yields yellow crystals (1.0 g) with melting point 159.8°C.
Palladium-Catalyzed Coupling Example
- 6-Bromo-2-methyl-oxazolo[4,5-b]pyridine (700 mg, 3.29 mmol) is reacted with tert-butyl 6-fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole-1-carboxylate (892 mg, 2.47 mmol) in DME/water with Pd(PPh3)4 and sodium carbonate at 75°C for 12 hours under nitrogen.
- After workup and preparative HPLC, the coupled product is obtained in 2% yield as a white solid.
Summary Table of Key Preparation Data
Research Findings and Considerations
- The acid-catalyzed cyclization using triethyl orthoacetate is the most straightforward and high-yielding method for preparing this compound.
- Microwave-assisted methods offer time efficiency but require specialized equipment.
- The bromine substituent is a versatile handle for further functionalization, enabling the synthesis of diverse derivatives through palladium-catalyzed cross-coupling reactions.
- Reaction conditions such as temperature, solvent choice, and catalyst loading significantly influence yields and product purity.
- Purification is typically achieved by crystallization or chromatographic techniques, depending on the scale and downstream application.
Chemical Reactions Analysis
Types of Reactions: 6-Bromo-7-methyloxazolo[5,4-b]pyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form derivatives such as oxazolo[5,4-b]pyridine-2-one.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The bromine atom can be substituted with other functional groups, such as hydroxyl or amino groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophilic substitution reactions can be facilitated by using strong nucleophiles such as sodium hydroxide (NaOH).
Major Products Formed:
Oxidation: Oxazolo[5,4-b]pyridine-2-one
Reduction: Reduced derivatives of the compound
Substitution: Substituted derivatives with various functional groups
Scientific Research Applications
6-Bromo-7-methyloxazolo[5,4-b]pyridine has several scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex organic compounds.
Biology: The compound can be used in the study of biological systems and processes.
Industry: It can be used in the production of materials and chemicals with specific properties.
Mechanism of Action
The mechanism by which 6-Bromo-7-methyloxazolo[5,4-b]pyridine exerts its effects depends on its molecular targets and pathways involved. For example, in medicinal applications, the compound may interact with specific enzymes or receptors, leading to biological effects. The exact mechanism can vary based on the context in which the compound is used.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis compare 6-bromo-7-methyloxazolo[5,4-b]pyridine with structurally and functionally related heterocycles:
Table 1: Comparison of Key Heterocyclic Compounds
Structural and Electronic Differences
- Oxazole vs. Thiazole Rings : The replacement of oxygen (oxazole) with sulfur (thiazole) increases electron density and polarizability, enhancing interactions with hydrophobic kinase pockets (e.g., c-KIT and PI3Kα). For example, thiazolo[5,4-b]pyridine derivatives exhibit IC50 values as low as 3.6 nM for PI3Kα due to sulfur’s stronger hydrogen-bonding acceptor capacity .
- Substituent Effects :
- Bromo Groups : Bromine at the 6-position in oxazolo/thiazolo-pyridines enhances steric bulk and electrophilicity, facilitating cross-coupling reactions (e.g., Suzuki reactions in ).
- Methyl Groups : A 7-methyl group in oxazolo[5,4-b]pyridine may occupy hydrophobic pockets less effectively than bulkier substituents (e.g., 3-(trifluoromethyl)phenyl in thiazolo derivatives), which show moderate c-KIT inhibition (IC50 = 9.87 µM) .
Structure-Activity Relationship (SAR) Insights
- Hydrogen-Bonding : CoMFA studies () highlight that H-bond acceptor groups (e.g., carbonyl in urea) enhance binding to Asp594 in B-Raf, a feature exploitable in oxazolo derivatives .
- Steric Effects : Bulky substituents near the pyridine ring’s C-7 position reduce KDR inhibition in thiazolo derivatives, suggesting similar constraints for oxazolo analogues .
Biological Activity
Introduction
6-Bromo-7-methyloxazolo[5,4-b]pyridine is a heterocyclic compound with significant potential in medicinal chemistry. This article explores its biological activity, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is . Its structure features a bromine atom and a methyl group attached to an oxazole-pyridine core, which is crucial for its biological interactions.
Table 1: Structural Information
| Property | Value |
|---|---|
| Molecular Formula | C₇H₆BrN₂O |
| SMILES | CC1=NC2=C(O1)C=C(C=N2)Br |
| InChI | InChI=1S/C7H6BrN2O/c1-4-10-7-6(11-4)2-5(8)3-9-7/h2-3H,1H3 |
| Predicted CCS (Ų) | 136.5 |
Research indicates that this compound exhibits various biological activities, including:
- Antitumor Activity : The compound has shown promising results in inhibiting the proliferation of cancer cell lines through apoptosis induction. It activates specific signaling pathways that lead to cell death in tumor cells.
- Antiviral Properties : Preliminary studies suggest that this compound can inhibit the replication of certain viruses, including herpes simplex virus type 1 (HHV-1), indicating potential as an antiviral agent.
- Immunomodulatory Effects : It has been observed to modulate immune responses by influencing cytokine production and lymphocyte proliferation.
Case Studies and Research Findings
- Antitumor Activity : A study evaluated the effect of this compound on various cancer cell lines. The compound demonstrated significant inhibition of cell growth in A549 (lung cancer) and HeLa (cervical cancer) cells at micromolar concentrations. The mechanism was linked to the upregulation of pro-apoptotic proteins and downregulation of anti-apoptotic factors.
- Antiviral Activity : In vitro assays revealed that this compound effectively reduced HHV-1 replication in A549 cells by interfering with viral entry and replication processes.
- Immunomodulatory Effects : The compound was tested for its ability to modulate immune responses in human peripheral blood lymphocytes. Results indicated a reduction in lipopolysaccharide-induced proliferation and TNF-α production, suggesting its potential as an immunosuppressive agent.
Table 2: Summary of Biological Activities
Q & A
Q. Table 1. Comparative Reactivity of Halogenated Oxazolo-Pyridines
| Compound | Halogen Position | Reaction Yield (Suzuki Coupling) | Reference |
|---|---|---|---|
| This compound | C6 | 68–72% | |
| 5-Bromo-2-methylthiazolo[5,4-b]pyridine | C5 | 82–85% |
Q. Table 2. Key Spectral Data for Characterization
| Technique | Key Signals | Reference |
|---|---|---|
| ¹H NMR (400 MHz, CDCl₃) | δ 8.42 (s, 1H, oxazole), δ 2.58 (s, 3H, CH₃) | |
| HRMS (ESI+) | [M+H]⁺ = 213.96 (calc. 213.96) |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
